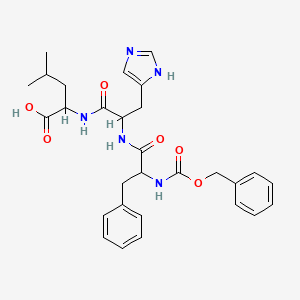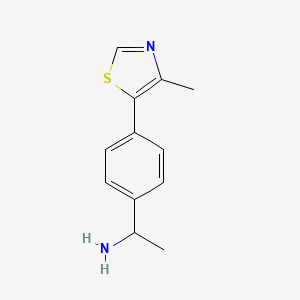![molecular formula C20H36N2O7 B13903282 Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)
Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate is a polypeptide derivative commonly used in various scientific research fields. This compound is known for its role in the synthesis of multifunctional amphiphilic peptide dendrimers, which are utilized as nonviral gene vectors in cancer research . It also plays a significant role in enhancing the luminescence intensity of alkaline phosphatase substrates .
Preparation Methods
The synthesis of Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate involves multiple steps. One common method includes the reaction of 2,6-pyridinedicarbonyl dichloride with tert-butylmagnesium chloride to form the corresponding diketone . This diketone is then further reacted with tert-butyl cuprate to isolate the desired product with a high yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.
Chemical Reactions Analysis
Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium trimethylsilylphosphide and tert-butyl cuprate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tert-butyl cuprate typically yields a diketone intermediate .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to synthesize multifunctional amphiphilic peptide dendrimers, which serve as nonviral gene vectors . In biology and medicine, it is utilized in cancer research to enhance the effectiveness of gene and photodynamic therapies . Additionally, it is involved in the synthesis of organic substances that increase the luminescence intensity of alkaline phosphatase substrates, making it valuable in various biochemical assays .
Mechanism of Action
The mechanism of action of Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate involves its role as a polypeptide derivative. It interacts with specific molecular targets and pathways to exert its effects. For instance, in cancer research, it functions as a nonviral gene vector, facilitating the delivery of therapeutic genes to target cells . The compound’s ability to enhance luminescence intensity is attributed to its interaction with alkaline phosphatase substrates, leading to increased luminescence .
Comparison with Similar Compounds
Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate can be compared with other similar compounds such as 2,6-Di-tert-butylpyridine and 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine . While these compounds share some structural similarities, this compound is unique in its ability to synthesize multifunctional amphiphilic peptide dendrimers and enhance luminescence intensity . This uniqueness makes it particularly valuable in cancer research and biochemical assays.
Similar Compounds
Properties
IUPAC Name |
tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLDSECLRRRIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
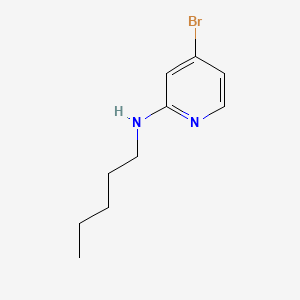
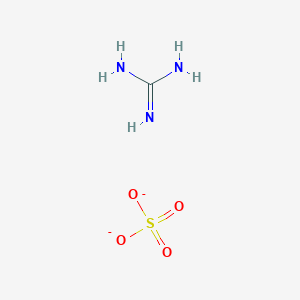
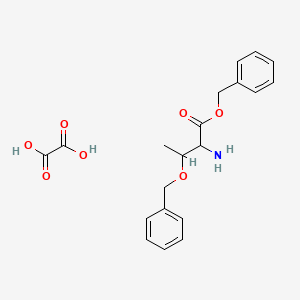
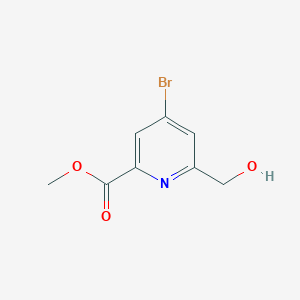
![4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13903221.png)
![(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)
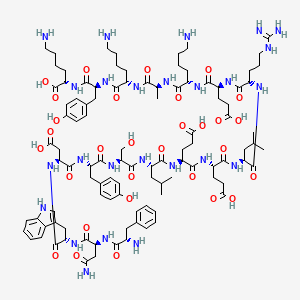

![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)

![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)
